molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

2-(3-Methoxyphenyl)morpholine

Katalognummer B1358596
CAS-Nummer: 1017395-60-6
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: NTLJFWAWNVWBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)morpholine is a chemical compound with the CAS Number: 1017395-60-6 . It has a molecular weight of 193.25 .


Synthesis Analysis

Morpholines, including 2-(3-Methoxyphenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 2-(3-Methoxyphenyl)morpholine is 1S/C11H15NO2/c1-13-10-4-2-3-9 (7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 .


Chemical Reactions Analysis

Morpholines, including 2-(3-Methoxyphenyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds .


Physical And Chemical Properties Analysis

2-(3-Methoxyphenyl)morpholine is an oil at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 318.3±37.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

  • Synthesis Applications :

    • 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, demonstrating the compound's use in synthetic chemistry (Tan Bin, 2011).
  • Chemical Reaction Studies :

    • The compound has been used to study the kinetics and mechanisms of reactions with alicyclic amines, highlighting its role in understanding chemical reaction dynamics (E. Castro et al., 2001).
  • Inclusion Compounds and Crystallography :

    • 2-(3-Methoxyphenyl)morpholine forms inclusion compounds with xanthenol hosts, which are important in the field of crystallography (A. Sayed et al., 2013).
  • Chiral Synthesis Research :

    • The compound is used in chiral synthesis, as seen in the production of potential norepinephrine reuptake inhibitors (J. Prabhakaran et al., 2004).
  • Pharmaceutical Intermediates :

    • It serves as an intermediate in synthesizing pharmaceutical compounds, as demonstrated in the creation of a molluscicidal agent (Duan et al., 2014).
  • Molecular Structure and Synthesis :

    • Studies on the molecular structure and synthesis of 2-(3-Methoxyphenyl)morpholine derivatives have been conducted for various applications, including pharmaceuticals (Jixian Shi et al., 2004).
  • Degradation Studies :

    • The compound has been used in degradation studies to understand its stability and potential degradation pathways (B. Varynskyi et al., 2019).
  • Analytical Characterizations :

    • 2-(3-Methoxyphenyl)morpholine derivatives have been synthesized and characterized for use in analytical chemistry (Zhang Fuli, 2012).
  • Metabolic Studies :

  • Peptidomimetic Chemistry :

    • Enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from 2-(3-Methoxyphenyl)morpholine, is used in peptidomimetic chemistry on solid phases (Filippo Sladojevich et al., 2007).
  • Complexation with Palladium(II) and Mercury(II) :

    • The compound has been used in the synthesis of complexes with palladium(II) and mercury(II), demonstrating its versatility in coordination chemistry (A. Singh et al., 2000).
  • Novel Synthesis Protocols :

    • Novel synthesis protocols involving 2-(3-Methoxyphenyl)morpholine have been developed for various derivatives, expanding its utility in synthetic chemistry (M. D’hooghe et al., 2006).

Safety And Hazards

The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

2-(3-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJFWAWNVWBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640604
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)morpholine

CAS RN

1017395-60-6
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 250 mL round-bottomed flask, 4-benzyl-2-(3-methoxyphenyl)morpholine (2.3 g, 8.12 mmol) and palladium hydroxide on carbon (285 mg, 406 μmol) were combined in methanol (15 ml). The suspension was stirred at room temperature under a balloon of hydrogen overnight. The system was evacuated with argon 3 times. The reaction mixture was filtered through Celite, and the filtercake washed several times with methanol. The combined filtrate and washes were concentrated in vacuo to afford 2-(3-methoxy-phenyl)-morpholine (0.88 g, 56%) which was directly used for next step. (M+H)+=194 m/e.
Name
4-benzyl-2-(3-methoxyphenyl)morpholine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine (11.2 g, 29.6 mmol) in ACN (150 mL) and water (2.67 mL). Add LiOH (6.21 g, 147.99 mmol) while stirring the mixture and followed by 1-propanethiol (13.42 mL, 147.99 mmol). Stir the mixture for 25 h at ambient temperature. Dilute the mixture with EtOAc and add brine. Extract twice with EtOAc. Collect and concentrate the extracts to ˜200 mL under reduced pressure, then wash three times with 1N HCl. Combine the aqueous acid extracts and add Na2CO3 until the mixture is basic. Extract the basic solution three times with EtOAc; combine the extracts; wash the extracts with brine; and dry over Na2SO4. Filter; collect the filtrate; and remove the solvents under reduced pressure to provide a residue. Purify the residue via flash column chromatography eluting with EtOAc, followed by a 5-100% gradient of (10% 2M NH3 in MeOH)/DCM. Combine the product fractions, and remove the solvents under reduced pressure to provide the title compound as a yellow oil (3.09 g, 15.99 mmol). MS (m/z): 194 (M+1).
Name
2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.67 mL
Type
solvent
Reaction Step One
Name
Quantity
6.21 g
Type
reactant
Reaction Step Two
Quantity
13.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.